3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide
Description
3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex heterocyclic compound that incorporates both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical reactivity and potential for various applications.
Properties
Molecular Formula |
C18H15N3OS2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C18H15N3OS2/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22) |
InChI Key |
DVRNMNNKDCARFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiourea with acetone and a substituted benzoyl bromide . The reaction conditions often require the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the imidazole ring can yield dihydroimidazole derivatives .
Scientific Research Applications
3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with various molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
